molecular formula C3H3Cl2OP B100551 Phosphonic dichloride, 1,2-propadienyl- CAS No. 17166-36-8

Phosphonic dichloride, 1,2-propadienyl-

Cat. No.: B100551
CAS No.: 17166-36-8
M. Wt: 156.93 g/mol
InChI Key: VRXGHOPIMKAYJL-UHFFFAOYSA-N
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Description

Phosphonic dichloride, 1,2-propadienyl- is an organophosphorus compound with the molecular formula C₃H₃Cl₂OP and a molecular weight of 156.935. It is also known by its IUPAC name, 1,2-propadienyl phosphonic dichloride. This compound is characterized by the presence of a phosphonic dichloride group attached to a propadienyl moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic dichloride, 1,2-propadienyl- can be synthesized through a multi-step process starting from propargyl alcohol. The synthesis involves the reaction of propargyl alcohol with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to yield phosphonic dichloride, 1,2-propadienyl- .

Industrial Production Methods

In an industrial setting, the production of phosphonic dichloride, 1,2-propadienyl- typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction vessels designed to handle the corrosive nature of phosphorus trichloride and the intermediate compounds formed during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phosphonic dichloride, 1,2-propadienyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphonic Esters: Formed from the reaction with alcohols.

    Phosphonic Amides: Formed from the reaction with amines.

    Phosphonic Acids: Formed through hydrolysis

Scientific Research Applications

Synthesis and Chemical Properties

Phosphonic dichloride, 1,2-propadienyl- is synthesized through a multi-step process involving propargyl alcohol and phosphorus trichloride. The synthesis pathway typically includes:

  • Formation of 2-propynylphosphorodichloridite : This intermediate is generated by reacting propargyl alcohol with phosphorus trichloride.
  • Thermal Rearrangement : The intermediate undergoes rearrangement at elevated temperatures to yield phosphonic dichloride.
  • Catalytic Hydrogenation : This step converts phosphonic dichloride into cis-1-propenylphosphonic acid, which has various applications in antibacterial formulations .

Biological Applications

Phosphonic acids, including derivatives of phosphonic dichloride, have garnered attention for their bioactive properties. The applications include:

  • Antibacterial Agents : The cis-1-propenylphosphonic acid derived from phosphonic dichloride is particularly noted for its antibacterial activity. This compound can be transformed into various derivatives that enhance its efficacy against bacterial infections .
  • Drug Development : Phosphonic acids are often explored as drugs or pro-drugs due to their structural similarity to phosphate groups, which allows them to interact with biological molecules effectively. They are utilized in designing drugs targeting specific diseases .

Industrial Applications

The versatility of phosphonic dichloride extends to several industrial applications:

  • Surface Functionalization : Phosphonic acids can be used to modify surfaces for improved adhesion properties in coatings and materials science .
  • Catalysis : The compounds derived from phosphonic dichloride serve as catalysts in various chemical reactions, including the depolymerization of cellulose and other organic materials .

Mechanism of Action

The mechanism of action of phosphonic dichloride, 1,2-propadienyl- involves its reactivity with nucleophiles, leading to the formation of various phosphonic derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biochemical assays, it may react with amino groups in proteins, leading to the formation of stable phosphonic amide bonds .

Comparison with Similar Compounds

Phosphonic dichloride, 1,2-propadienyl- can be compared with other similar organophosphorus compounds such as:

The uniqueness of phosphonic dichloride, 1,2-propadienyl- lies in its propadienyl moiety, which provides distinct reactivity and versatility in organic synthesis compared to other phosphonic compounds .

Properties

InChI

InChI=1S/C3H3Cl2OP/c1-2-3-7(4,5)6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXGHOPIMKAYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17166-36-8
Record name Phosphonic dichloride, 1,2-propadienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017166368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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